Tert-butyl 2-chloro-5-nitroisonicotinate
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Overview
Description
Tert-butyl 2-chloro-5-nitroisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a tert-butyl ester group, a chlorine atom, and a nitro group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloro-5-nitroisonicotinate typically involves the esterification of 2-chloro-5-nitroisonicotinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
2-chloro-5-nitroisonicotinic acid+tert-butyl alcohol→tert-butyl 2-chloro-5-nitroisonicotinate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-5-nitroisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted isonicotinates with various functional groups.
Reduction: 2-amino-5-chloroisonicotinate derivatives.
Ester Hydrolysis: 2-chloro-5-nitroisonicotinic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-chloro-5-nitroisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Catalysis: The compound can be employed as a ligand or precursor in catalytic processes, including cross-coupling reactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-5-nitroisonicotinate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ester group can enhance the compound’s lipophilicity and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-chloroisonicotinate: Lacks the nitro group, which may result in different reactivity and biological activity.
Tert-butyl 5-nitroisonicotinate:
2-chloro-5-nitroisonicotinic acid: Lacks the ester group, making it less lipophilic and potentially less bioavailable.
Uniqueness
Tert-butyl 2-chloro-5-nitroisonicotinate is unique due to the presence of both the chlorine and nitro groups, which confer distinct reactivity patterns and potential biological activities. The tert-butyl ester group enhances its solubility in organic solvents and may improve its pharmacokinetic properties in medicinal applications.
Properties
Molecular Formula |
C10H11ClN2O4 |
---|---|
Molecular Weight |
258.66 g/mol |
IUPAC Name |
tert-butyl 2-chloro-5-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C10H11ClN2O4/c1-10(2,3)17-9(14)6-4-8(11)12-5-7(6)13(15)16/h4-5H,1-3H3 |
InChI Key |
HSXXBAKZJCKDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
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